molecular formula C20H22N6O B12244132 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B12244132
M. Wt: 362.4 g/mol
InChI Key: SLSGYBNQHUZROU-UHFFFAOYSA-N
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Description

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves a multi-step process. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the triazolopyridazine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.

Properties

Molecular Formula

C20H22N6O

Molecular Weight

362.4 g/mol

IUPAC Name

1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C20H22N6O/c27-19(12-14-2-1-9-21-13-14)25-10-7-16(8-11-25)20-23-22-18-6-5-17(15-3-4-15)24-26(18)20/h1-2,5-6,9,13,15-16H,3-4,7-8,10-12H2

InChI Key

SLSGYBNQHUZROU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)CC5=CN=CC=C5)C=C2

Origin of Product

United States

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